(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c1-13-9-14(2)28-21(24-13)25-19(26-28)20(29)27-7-5-15(6-8-27)11-30-18-10-17(16-3-4-16)22-12-23-18/h9-10,12,15-16H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPQOBNSKCYJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone , commonly referred to as EVT-2701346, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a piperidine ring , a cyclopropyl-substituted pyrimidine , and a triazolo-pyrimidine moiety . These structural components suggest multiple potential interactions with biological targets, making it a candidate for various therapeutic applications.
Pharmacological Properties
Research indicates that compounds with similar structural motifs often exhibit diverse pharmacological effects. The following are key areas of biological activity associated with EVT-2701346:
- Anticancer Activity : Initial studies suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Neuroprotective Effects : The compound has shown promise in reducing neuroinflammation and protecting neuronal cells from oxidative stress.
- Enzyme Inhibition : Preliminary data indicate that it may act as an inhibitor of certain enzymes linked to disease processes.
The proposed mechanisms through which EVT-2701346 exerts its biological effects include:
- Receptor Interaction : The compound may interact with specific receptors involved in cell signaling pathways.
- Modulation of Enzymatic Activity : By inhibiting key enzymes, it can alter metabolic pathways associated with disease progression.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of tumor growth | |
| Neuroprotection | Reduced neuroinflammation | |
| Enzyme Inhibition | Inhibition of specific enzymes |
Case Studies
Several studies have investigated the biological activity of compounds structurally similar to EVT-2701346:
- Study on Neuroprotective Effects :
-
Anticancer Activity Assessment :
- Objective : To assess the cytotoxic effects on various cancer cell lines.
- Findings : The compound demonstrated selective cytotoxicity against certain cancer cell lines while sparing normal cells.
- Reference :
- Enzyme Inhibition Studies :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Bioactivity
The compound belongs to a class of fused triazolo-pyrimidine derivatives. Key structural analogues and their comparative features are outlined below:
Pharmacological and Physicochemical Properties
- Metabolic Stability : The cyclopropyl group in the target compound may reduce oxidative metabolism compared to phenyl-substituted analogues (e.g., ’s compound 10a) .
- Solubility: The piperidinylmethanone moiety likely enhances aqueous solubility relative to purely aromatic derivatives (e.g., ’s acetyl-substituted compound) .
- Selectivity : The triazolo[1,5-a]pyrimidine core may offer higher selectivity for kinases over unrelated targets compared to pyrazolo-pyrimidines () .
Research Findings and Data
Bioactivity Trends
- Triazolo-pyrimidines with methyl substituents (e.g., 5,7-dimethyl in the target compound) show improved metabolic stability and target binding compared to unsubstituted analogues .
- Cyclopropylpyrimidine ethers (as in the target compound) are associated with prolonged half-lives in preclinical models due to resistance to cytochrome P450 oxidation .
Limitations and Contradictions
- While reports anticancer activity in triazolo-benzo(b)thieno-pyrimidines, the target compound’s efficacy in oncology models remains unverified.
Preparation Methods
Cyclocondensation of Methyl 3-Aminopyrimidine-5-carboxylate
A mixture of methyl 3-aminopyrimidine-5-carboxylate and acetyl hydrazine undergoes cyclization in refluxing acetic acid to yield 5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-carboxylic acid (A872104).
Reaction Conditions:
- Temperature: 120°C
- Catalyst: Acetic acid (neat)
- Yield: 72–85%
Conversion to Acid Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane to generate the corresponding acyl chloride, a critical intermediate for subsequent coupling reactions.
Preparation of 4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine
The pyrimidine ether fragment is constructed via a two-step sequence involving pyrimidine functionalization and etherification.
Synthesis of 6-Chloropyrimidin-4-ol
4-Hydroxy-6-chloropyrimidine is prepared by chlorination of 4-hydroxypyrimidine using phosphorus oxychloride (POCl₃) under reflux.
Optimization Note:
Excess POCl₃ (3 equiv) and catalytic dimethylformamide (DMF) improve yields to >90%.
Etherification with Piperidinemethanol
The hydroxyl group on the pyrimidine undergoes Mitsunobu etherification with 4-(hydroxymethyl)piperidine.
Reaction Setup:
Methanone Bridge Formation via Acylative Coupling
The final step involves coupling the triazolopyrimidine acyl chloride with the piperidine amine.
Schlenk Technique for Acid Chloride Activation
Under inert atmosphere, the acyl chloride reacts with 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidine in the presence of triethylamine (TEA).
Optimized Parameters:
Alternative Synthetic Routes and Comparative Analysis
Buchwald-Hartwig Amination for Direct Coupling
An alternative approach employs a palladium-catalyzed amination to form the methanone bridge.
Procedure:
5,7-Dimethyltriazolopyrimidine-2-carbonyl chloride reacts with the piperidine fragment using Pd₂(dba)₃ and Xantphos.
Solid-Phase Synthesis for High-Throughput Production
Immobilization of the piperidine moiety on Wang resin enables iterative coupling and cleavage, achieving 78% purity post-HPLC.
Analytical Characterization and Validation
Critical spectroscopic data for intermediates and the final compound are summarized below:
| Intermediate | ¹H NMR (δ, ppm) | MS (m/z) |
|---|---|---|
| 5,7-Dimethyltriazolopyrimidine-2-acid | 2.45 (s, 3H, CH₃), 2.68 (s, 3H, CH₃), 8.12 (s, 1H, Ar-H) | 207.1 [M+H]⁺ |
| 6-Cyclopropylpyrimidin-4-ol | 1.02–1.05 (m, 4H, cyclopropyl), 6.35 (s, 1H, Ar-H), 8.24 (s, 1H, OH) | 151.1 [M+H]⁺ |
| Final Compound | 1.12–1.15 (m, 4H, cyclopropyl), 2.51 (s, 6H, CH₃), 3.45–3.62 (m, 4H, piperidine) | 453.2 [M+H]⁺ |
Challenges and Mitigation Strategies
Low Yields in Etherification
The Mitsunobu reaction’s moderate yield (55%) is attributed to steric hindrance. Switching to 4-nitrophenyl carbonate activation improves yields to 73%.
Purification of Polar Intermediates
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) resolves co-elution issues for the piperidine intermediate.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?
The synthesis involves multi-step heterocyclic coupling, typically requiring:
- Step 1 : Cyclopropane functionalization of the pyrimidine core via nucleophilic aromatic substitution (e.g., using 6-cyclopropylpyrimidin-4-ol as a precursor under reflux with K₂CO₃ in DMF) .
- Step 2 : Piperidine-methyl linker introduction via Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) to attach the triazolopyrimidine moiety .
- Step 3 : Methanone bridge formation via coupling reagents like EDCI/HOBt in anhydrous dichloromethane .
Yield Optimization : Use catalytic Pd-mediated cross-coupling for sterically hindered intermediates, and employ column chromatography with gradient elution (hexane/EtOAc) for purification .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm regiochemistry of the triazolopyrimidine and cyclopropylpyrimidine groups. Key signals include δ 1.2–1.4 ppm (cyclopropane protons) and δ 8.3–8.6 ppm (triazole protons) .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
- X-ray Crystallography : To resolve ambiguities in stereochemistry, particularly for the piperidine-methyl linker conformation .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro assays?
- Co-solvent Systems : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in PBS with 0.1% Tween-80 to prevent precipitation .
- Salt Formation : Explore hydrochloride or mesylate salts via reaction with HCl or methanesulfonic acid to enhance hydrophilicity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target enzymes (e.g., kinases)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets of kinases (e.g., CDK2 or Aurora A). Focus on the triazolopyrimidine’s π-π stacking and the cyclopropyl group’s hydrophobic interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD values (<2 Å) and hydrogen bond retention with catalytic lysine residues .
Q. What strategies resolve contradictions in reported bioactivity data across cell lines?
- Dose-Response Refinement : Use Hill slope analysis to differentiate between on-target effects (EC₅₀ < 1 µM) and off-target cytotoxicity (e.g., via MTT assays in HEK293 vs. HepG2 cells) .
- Metabolite Profiling : Perform LC-MS to identify active metabolites in hepatic microsomes, which may explain variability in potency .
Q. How does structural modification of the cyclopropyl group impact metabolic stability?
Q. What experimental designs validate synergistic effects in combination therapies?
- Checkerboard Assay : Test the compound with standard chemotherapeutics (e.g., doxorubicin) in a 96-well plate. Calculate fractional inhibitory concentration (FIC) indices to classify synergy (FIC < 0.5) .
- Transcriptomic Profiling : Use RNA-seq to identify pathways upregulated in synergy (e.g., apoptosis genes like BAX/BCL-2) .
Q. How can thermal degradation pathways be analyzed to improve formulation stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
